molecular formula C16H8F2 B14643253 Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-fluoro- CAS No. 55606-94-5

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-

Cat. No.: B14643253
CAS No.: 55606-94-5
M. Wt: 238.23 g/mol
InChI Key: RUDSKSLJCZGANW-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] is an organic compound with the molecular formula C16H8F2 It is a derivative of benzene, featuring a butadiyne linkage between two benzene rings, each substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] typically involves the coupling of two fluorobenzene molecules with a butadiyne moiety. One common method is the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another approach involves the Hay coupling of (trimethylsilyl)acetylene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to different hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] involves its interaction with molecular targets through its reactive triple bonds and aromatic rings. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-fluoro-] is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and physical properties. The fluorine substituents can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its non-fluorinated counterparts .

Properties

CAS No.

55606-94-5

Molecular Formula

C16H8F2

Molecular Weight

238.23 g/mol

IUPAC Name

1-fluoro-4-[4-(4-fluorophenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C16H8F2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H

InChI Key

RUDSKSLJCZGANW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)F)F

Origin of Product

United States

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